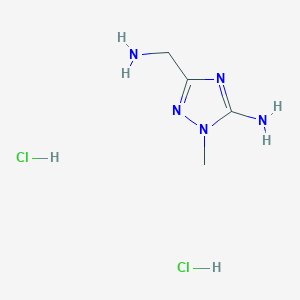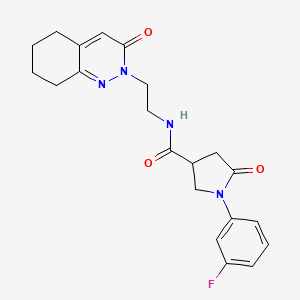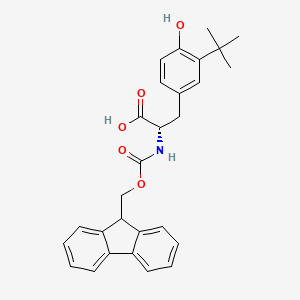![molecular formula C22H20N2O2 B2806278 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941978-35-4](/img/structure/B2806278.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a naphthalene ring system linked to a piperidinone moiety through a phenyl group.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban , is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis.
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator. Therefore, the overall effect of Apixaban is antithrombotic, preventing the formation of harmful blood clots .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, Apixaban prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Apixaban .
Biochemical Analysis
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition of FXa, with an association rate constant of approximately 20 μM^−1/s .
Cellular Effects
In terms of cellular effects, this compound influences cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .
Temporal Effects in Laboratory Settings
It is known that it demonstrates dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways involving this compound are complex. It is known that the elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Preparation Methods
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized from piperidine through oxidation reactions using reagents such as sodium chlorite under mild conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Coupling with Naphthalene: The final step involves coupling the phenyl-piperidinone intermediate with a naphthalene derivative, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of factor Xa, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer anticoagulant that also targets factor Xa.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVMUPVBRGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
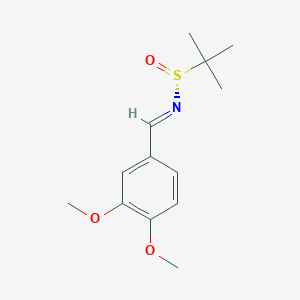
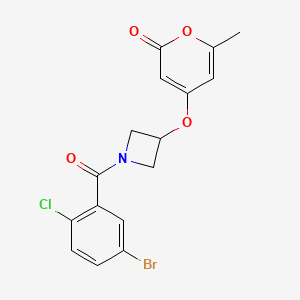
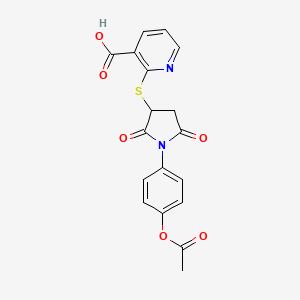
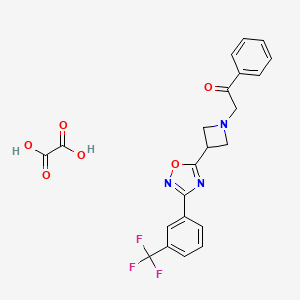
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)
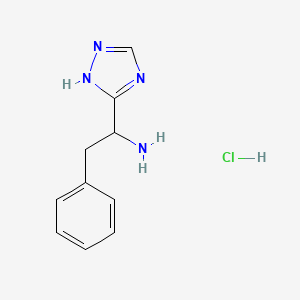
![Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2806207.png)
![Methyl 6-methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2806209.png)
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B2806210.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806212.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)
